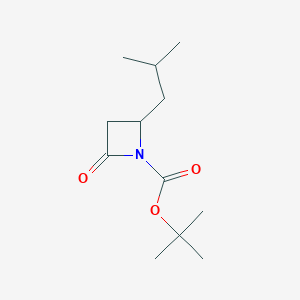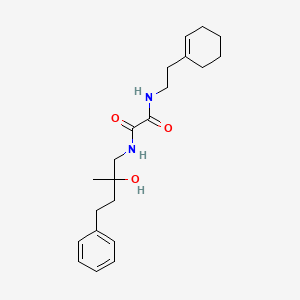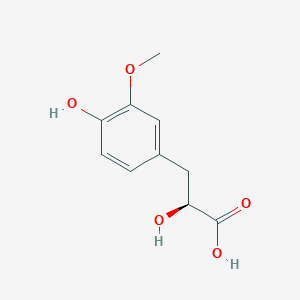![molecular formula C22H23N5O2S B2819352 N-isopropyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111020-82-6](/img/structure/B2819352.png)
N-isopropyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and rings, including an isopropyl group, a phenethyl group, a triazolo ring, a quinazolin ring, and a thioacetamide group. These groups are likely to confer specific chemical and physical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be quite complex. It contains several cyclic structures (triazolo and quinazolin rings), as well as linear structures (isopropyl and phenethyl groups). The presence of the thioacetamide group suggests the presence of sulfur in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the triazolo and quinazolin rings might participate in aromatic substitution reactions. The thioacetamide group could potentially undergo hydrolysis or other reactions involving the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water. The presence of the sulfur atom might confer unique electronic properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Compounds with structures related to "N-isopropyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide" are synthesized through various chemical reactions, focusing on generating heterocyclic compounds such as [1,2,4]triazolo[4,3-a]quinazolinones and their derivatives. These synthesis methods often involve the use of azide and DCC coupling methods, hydrazinolysis, and reactions with furfural to produce compounds with potential H1-antihistamine activities (Fathalla, Rayes, & Ali, 2007). These synthetic pathways are significant for creating a variety of compounds with potential applications in medicinal chemistry and drug design.
Biological Activities
Several studies have explored the biological activities of [1,2,4]triazolo[4,3-a]quinazolinone derivatives, with findings indicating potential positive inotropic activity, which could be beneficial in developing treatments for heart conditions. For instance, derivatives have been synthesized and evaluated for their ability to increase stroke volume in isolated rabbit heart preparations, showing promising inotropic effects compared to standard drugs like milrinone (Zhang, Cui, Hong, Quan, & Piao, 2008; Wu, Ma, Niu, Meng, Cui, & Piao, 2012). These compounds could potentially contribute to new therapeutic strategies for managing cardiac insufficiency.
Moreover, certain [1,2,4]triazolo[4,3-a]quinazolinone derivatives have been investigated for their anticancer properties, offering a foundation for future research into chemotherapeutic agents. Some derivatives have demonstrated selective activity against cancer cell lines, highlighting the importance of this compound class in the development of new cancer treatments (Berest, Voskoboynik, Kovalenko, Antypenko, Nosulenko, Katsev, & Shandrovskaya, 2011).
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Such studies could provide valuable insights into the potential applications of this compound in various fields .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds often target key proteins or enzymes in the pathogens, disrupting their life cycle and preventing infection.
Mode of Action
Similar compounds, such as 1,2,4-oxadiazoles, often interact with their targets by forming hydrogen bonds . The electronegative nitrogen and oxygen atoms in these compounds can act as hydrogen bond acceptors, allowing them to bind tightly to their targets .
Biochemical Pathways
Anti-infective agents like this often interfere with essential biochemical pathways in pathogens, such as dna replication, protein synthesis, or cell wall synthesis, leading to the death of the pathogen or the inhibition of its growth .
Result of Action
Based on its potential anti-infective activity, it may lead to the death of pathogens or inhibit their growth, thereby preventing or treating infection .
Eigenschaften
IUPAC Name |
2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-15(2)23-19(28)14-30-22-25-24-21-26(13-12-16-8-4-3-5-9-16)20(29)17-10-6-7-11-18(17)27(21)22/h3-11,15H,12-14H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYQYOOCBLFPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2819273.png)

![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2819279.png)




![4-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid](/img/structure/B2819286.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2819290.png)

![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2819292.png)
